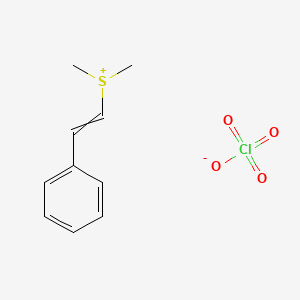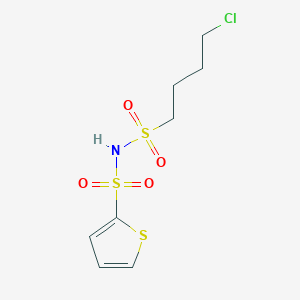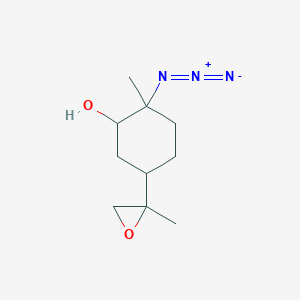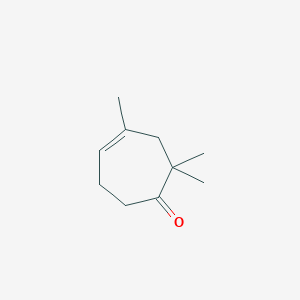
2,2,4-Trimethylcyclohept-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylcyclohept-4-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a seven-membered ring structure, characterized by the presence of three methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylcyclohept-4-en-1-one can be achieved through several methods. One notable method involves the intramolecular electrophilic cyclization of an allylic carbocation with a trimethylsilyl enol ether. The trimethylsilyl enol ether is generated regiospecifically by the reduction of the corresponding α-bromo ketone with zinc dust in the presence of trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylcyclohept-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,4-Trimethylcyclohept-4-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylcyclohept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylcyclohept-4-en-1-one: Similar in structure but with a different arrangement of methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: A six-membered ring compound with similar functional groups.
Uniqueness
2,2,4-Trimethylcyclohept-4-en-1-one is unique due to its seven-membered ring structure and specific arrangement of methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
65395-75-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2,4-trimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-9(11)10(2,3)7-8/h5H,4,6-7H2,1-3H3 |
InChI Key |
FOCJCZRHOYBSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=O)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

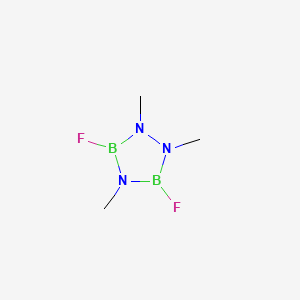
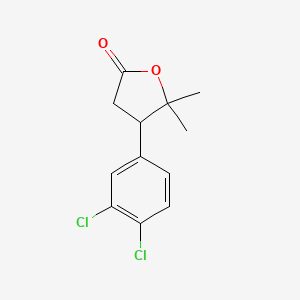
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
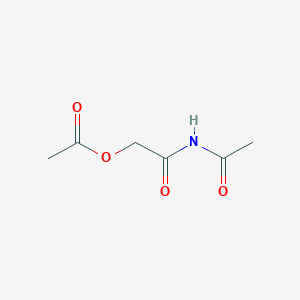
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
